molecular formula C17H34O2 B1436288 Methyl hexadecanoate-D31 CAS No. 29848-79-1

Methyl hexadecanoate-D31

Cat. No.: B1436288
CAS No.: 29848-79-1
M. Wt: 301.64 g/mol
InChI Key: FLIACVVOZYBSBS-QXZIXZDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl hexadecanoate-D31, also known as methyl palmitate-D31, is a deuterated form of methyl hexadecanoate. It is a stable isotope-labeled compound, often used in various scientific research applications. The compound has the molecular formula CD3(CD2)14COOCH3 and a molecular weight of 301.64 g/mol .

Scientific Research Applications

Methyl hexadecanoate-D31 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Safety and Hazards

Methyl hexadecanoate-D31 may cause skin irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas . If it comes into contact with the skin, it should be rinsed immediately with water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl hexadecanoate-D31 can be synthesized through the esterification of hexadecanoic-D31 acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity hexadecanoic-D31 acid and methanol, with stringent control over reaction conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl hexadecanoate-D31 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl hexadecanoate-D31 involves its incorporation into metabolic pathways where it mimics the behavior of natural fatty acids. It is metabolized by enzymes such as lipases and esterases, leading to the formation of deuterated metabolites. These metabolites can then be traced using mass spectrometry or nuclear magnetic resonance spectroscopy to study various biochemical processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This property makes it particularly valuable in research applications where understanding the fate of fatty acids is crucial .

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIACVVOZYBSBS-QXZIXZDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl hexadecanoate-D31
Reactant of Route 2
Reactant of Route 2
Methyl hexadecanoate-D31
Reactant of Route 3
Reactant of Route 3
Methyl hexadecanoate-D31
Reactant of Route 4
Reactant of Route 4
Methyl hexadecanoate-D31
Reactant of Route 5
Reactant of Route 5
Methyl hexadecanoate-D31
Reactant of Route 6
Methyl hexadecanoate-D31

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.